甲基6-碘烟酸酯

描述

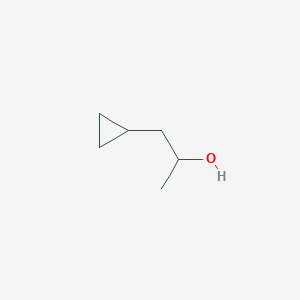

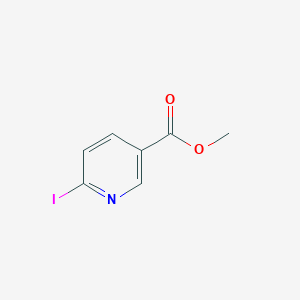

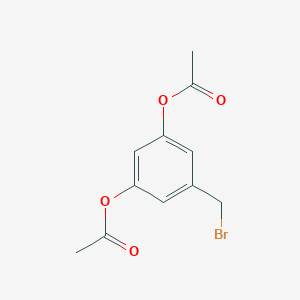

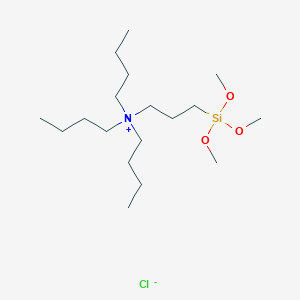

Methyl 6-iodonicotinate is a chemical compound with the molecular formula C7H6INO2 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of Methyl 6-iodonicotinate involves taking 6-methyl nicotinate as a raw material and reacting it under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate . This method is advantageous due to its low raw material cost, convenient operation, high yield, and suitability for industrial mass production .Molecular Structure Analysis

The most stable structure of Methyl 6-iodonicotinate was optimized by the DFT/B3LYP method with a LanLD2Z basis set .Chemical Reactions Analysis

Methyl 6-iodonicotinate is a synthetic nicotine analog. It has been found in electronic cigarette pod systems, confirming the presence of a chemical species with the molecular weight of 6-methyl nicotine .科学研究应用

量子化学、光谱和分子对接研究

甲基2-氯-4-碘烟酸酯,与甲基6-碘烟酸酯在结构上相似,通过密度泛函理论(DFT)探索其结构、光谱和电子性质。该研究旨在了解该分子的稳定性、振动性质和药用潜力,特别是在肺纤维化治疗方面。采用了DFT/B3LYP方法、势能分布计算和分子对接分析等先进技术,表明该化合物在药物设计中的重要性(Pandimeena, Mathavan, Samuel, & Benial, 2022)。

合成和药物开发

抗感染剂的合成

安全、经济地开发了甲基6-氯-5-(三氟甲基)烟酸酯的合成方法,这是制备新型抗感染剂的中间体。该过程因其在三氟甲基化中的重要性而备受关注,使用了廉价有效的体系,表明了该化合物在医药化学和药物合成中的作用(Mulder et al., 2013)。

生物信息学和RNA甲基化分析

全面分析mRNA甲基化

甲基6-碘烟酸酯可能与N(6)-甲基腺苷(m(6)A)mRNA甲基化研究间接相关,这是一种影响基因表达并与生理过程相关的关键修饰。使用了甲基化RNA免疫沉淀和下一代测序(MeRIP-Seq)等技术来识别含有m(6)A的mRNA,突显了这种修饰的广泛性质和生理意义(Meyer et al., 2012)。

药用应用

相关化合物的视网膜保护作用

对类似2-乙基-3-羟基-6-甲基吡啶烟酸酯等化合物的研究显示出在视网膜保护和微循环改善方面的有希望的结果。这些发现表明结构相关化合物在治疗视网膜疾病方面具有潜在的药用应用(Peresypkina et al., 2020)。

安全和危害

作用机制

Target of Action

Methyl 6-iodonicotinate is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of niacin and its derivatives are the G protein-coupled receptors known as niacin receptors . These receptors play a crucial role in mediating the biological effects of niacin, including its role in lipid metabolism .

Mode of Action

Niacin and its derivatives are believed to exert their effects by binding to niacin receptors, leading to the activation of various intracellular signaling pathways . This can result in a variety of changes, including alterations in gene expression and enzyme activity .

Biochemical Pathways

The biochemical pathways affected by niacin and its derivatives are primarily those involved in lipid metabolism . By activating niacin receptors, these compounds can influence the activity of various enzymes involved in the synthesis and breakdown of lipids . This can lead to changes in the levels of various lipids in the body, including cholesterol and triglycerides .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . Methyl 6-iodonicotinate is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The molecular and cellular effects of Methyl 6-iodonicotinate’s action are likely to be related to its impact on lipid metabolism. By influencing the activity of enzymes involved in lipid synthesis and breakdown, this compound can alter the levels of various lipids in the body . This could potentially have a range of effects, depending on the specific lipids affected and the extent of the changes.

属性

IUPAC Name |

methyl 6-iodopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFVEUUNDFAFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563976 | |

| Record name | Methyl 6-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-iodonicotinate | |

CAS RN |

173157-33-0 | |

| Record name | Methyl 6-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)

![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)